1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Heterocyclic compounds, particularly those containing quinoline and pyrroloquinoline moieties, have been extensively studied due to their diverse biological activities and potential applications in pharmaceuticals. These compounds often exhibit antimicrobial, antifungal, and various pharmacological properties, making them subjects of interest in organic and medicinal chemistry research.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to "1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol" often involves multi-step reactions, including cyclization, acylation, and condensation processes. For instance, the synthesis of tetrahydrothieno[3,2-b]quinoline derivatives has been achieved by three-step procedures starting from amino thiophene carbonitriles and substituted cyclohexane-1,3-diones (Song & Jo, 2009).
Molecular Structure Analysis
Crystal structure analysis of related compounds, such as 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one, reveals insights into their conformation and intramolecular interactions. These analyses often include X-ray diffraction methods to determine the arrangement of atoms and the presence of different conformers within the crystal (Rambabu et al., 2013).
Chemical Reactions and Properties
Heterocyclic compounds undergo various chemical reactions that modify their structures and properties. For example, 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones exhibit significant antimicrobial and mosquito larvicidal activities, demonstrating the chemical versatility and biological relevance of these compounds (Rajanarendar et al., 2010).
Scientific Research Applications
Quinoline Derivatives in Corrosion Inhibition
Quinoline and its derivatives have been identified as effective anticorrosive materials. Their ability to form stable chelating complexes with surface metallic atoms through coordination bonding makes them valuable in protecting metals against corrosion. This characteristic is particularly beneficial in industrial applications where metal longevity is crucial (Verma, Quraishi, & Ebenso, 2020).
Biomedical Research
Quinoline and quinazoline alkaloids, notable for their significant biological properties, have been the focus of extensive biomedical research. These compounds exhibit a wide spectrum of biological activities, including antitumoral, antifungal, antibacterial, and anti-inflammatory effects. The exploration of these compounds in drug discovery highlights their potential as therapeutic agents in various disease treatments (Shang et al., 2018).
Optoelectronic Applications
Research on functionalized quinazolines and pyrimidines has shown promising applications in the field of optoelectronics. These compounds, when incorporated into π-extended conjugated systems, demonstrate valuable properties for the creation of novel optoelectronic materials. Their applications range from electronic devices to luminescent elements and photoelectric conversion elements, indicating their potential in advancing technology in this area (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Molecular Design and Device Applications
The synthesis and molecular design of Hexaazatriphenylene (HAT) derivatives, including quinoxaline analogs, underscore their importance in organic materials and nanoscience. These compounds are used in a variety of applications, such as n-type semiconductors, sensors, and energy storage, showcasing their versatility and critical role in the development of new materials and devices (Segura, Juárez, Ramos, & Seoane, 2015).
properties
IUPAC Name |
4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-15(2)7-9-17-10-8-16(3,4)13-12(18)6-5-11(15)14(13)17/h5-6,18H,7-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKOHMQYNQBAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=C(C=CC1=C32)O)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357975 |
Source
|
Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol | |
CAS RN |
115704-83-1 |
Source
|
Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.